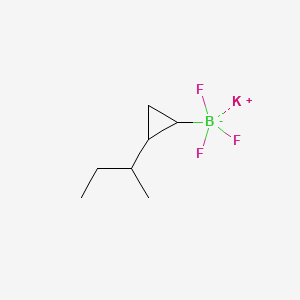
Potassium (2-(sec-butyl)cyclopropyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium [2-(butan-2-yl)cyclopropyl]trifluoroboranuide is a specialized organoboron compound that belongs to the class of potassium trifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . The unique structure of potassium [2-(butan-2-yl)cyclopropyl]trifluoroboranuide makes it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium [2-(butan-2-yl)cyclopropyl]trifluoroboranuide typically involves the reaction of cyclopropylboronic acid with potassium bifluoride (KHF2) under specific conditions. The process begins with the cyclopropanation of alkenylboronic esters, followed by treatment with excess KHF2 to yield the corresponding potassium trifluoroborate . This method ensures high yields and the production of a stable compound.
Industrial Production Methods
Industrial production of potassium trifluoroborates, including potassium [2-(butan-2-yl)cyclopropyl]trifluoroboranuide, often involves large-scale reactions using similar synthetic routes. The use of automated reactors and controlled environments ensures consistent quality and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium [2-(butan-2-yl)cyclopropyl]trifluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different products.
Reduction: Reduction reactions can modify the trifluoroborate group, resulting in various derivatives.
Substitution: The compound is highly reactive in substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in reactions with potassium [2-(butan-2-yl)cyclopropyl]trifluoroboranuide include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving potassium [2-(butan-2-yl)cyclopropyl]trifluoroboranuide depend on the specific reaction type. In Suzuki-Miyaura coupling, for example, the product is often a cyclopropyl-substituted arene .
Scientific Research Applications
Potassium [2-(butan-2-yl)cyclopropyl]trifluoroboranuide has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and medicinal chemistry.
Industry: It is utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of potassium [2-(butan-2-yl)cyclopropyl]trifluoroboranuide in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst, followed by transmetalation and reductive elimination steps. This process facilitates the formation of new carbon-carbon bonds, making it a valuable tool in organic synthesis . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
Comparison with Similar Compounds
Similar Compounds
Potassium cyclopropyltrifluoroborate: Similar in structure but lacks the butan-2-yl group.
Potassium phenyltrifluoroborate: Contains a phenyl group instead of a cyclopropyl group.
Potassium methyltrifluoroborate: Contains a methyl group instead of a cyclopropyl group.
Uniqueness
Potassium [2-(butan-2-yl)cyclopropyl]trifluoroboranuide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other potassium trifluoroborates. The presence of the butan-2-yl group enhances its versatility in various chemical reactions, making it a valuable reagent in both academic and industrial research .
Properties
Molecular Formula |
C7H13BF3K |
|---|---|
Molecular Weight |
204.08 g/mol |
IUPAC Name |
potassium;(2-butan-2-ylcyclopropyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H13BF3.K/c1-3-5(2)6-4-7(6)8(9,10)11;/h5-7H,3-4H2,1-2H3;/q-1;+1 |
InChI Key |
QMMHVVZTTXPELS-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1CC1C(C)CC)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















